molecular formula C53H67N9O17 B549916 HA Peptide CAS No. 92000-76-5

HA Peptide

Cat. No.: B549916
CAS No.: 92000-76-5
M. Wt: 1102.1 g/mol
InChI Key: HVLSXIKZNLPZJJ-TXZCQADKSA-N
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Mechanism of Action

Target of Action

The primary target of the Influenza Hemagglutinin (HA) Peptide is the Influenza A virus . The HA peptide plays a critical role in the viral life cycle by mediating entry into target cells .

Mode of Action

The this compound exploits the lowering of the pH in the endosomal compartment to initiate a series of conformational changes that promote access of the viral genetic material to the cytoplasm, and hence viral replication . When the virus is subjected to low pH in the endosome, the HA protein partially unfolds and changes conformation, exposing the fusion initiation region (FIR). A 16 amino acid peptide sequence derived from the fusion initiation region of the HA protein has shown effective inhibition of influenza virus infection .

Biochemical Pathways

The this compound affects the viral life cycle by interfering with the process of viral entry into host cells. It does this by binding to sialic acid on the surface of host epithelial cells and mediating fusion between the virus envelope and endosome membrane for the release of viral genomes into the cytoplasm .

Pharmacokinetics

The pharmacokinetics of therapeutic peptides like the this compound are unique compared to large proteins or small molecule drugs. Unmodified peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

The result of the this compound’s action is the inhibition of influenza virus infection. By binding to the HA protein and preventing its conformational changes, the this compound effectively blocks the virus from entering host cells and releasing its genetic material .

Action Environment

The action of the this compound is highly dependent on the pH of its environment. The peptide exploits the acidification of the endosome (pH ∼5) to trigger its mode of action . Environmental factors such as pH can significantly influence the peptide’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

The HA peptide initiates infection by binding to cell surface receptors and inducing membrane fusion . The fusion capacity of the this compound depends on cleavage activation by host proteases . It interacts with various enzymes and proteins, including endosomal escape domain (uEED), which enhances endosomal escape . The this compound also binds to hyaluronan (HA), a member of the glycosaminoglycan family .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a critical role in the pathogenicity of influenza A viruses, influencing cell proliferation and migration, angiogenesis, and inflammation .

Molecular Mechanism

The this compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . The this compound undergoes irreversible structural changes to cause membrane fusion . This process is triggered by low pH, which is common in endosomes, the sites of influenza virus uncoating .

Temporal Effects in Laboratory Settings

Over time, the effects of the this compound can change in laboratory settings. The this compound exhibits stability, but can also undergo degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the this compound can vary with different dosages in animal models . At certain threshold levels, the this compound can exhibit toxic or adverse effects . For instance, high doses of the this compound can lead to severe pneumonia in mouse and non-human primate models .

Metabolic Pathways

The this compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, the this compound is a part of the glucuronic acid biosynthetic pathway, linking HA synthesis to glucose metabolism .

Transport and Distribution

The this compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation . The transport of the this compound across tissue boundaries is facilitated by protein transduction sequences .

Subcellular Localization

The subcellular localization of the this compound can affect its activity or function . It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, the this compound has been observed in the cytoplasm, membrane, and pan-cellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of influenza hemagglutinin peptide involves the synthesis of its polypeptide chains, which are then folded and assembled into the functional trimeric structure. The synthetic routes typically involve solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of influenza hemagglutinin peptide often involves recombinant DNA technology. The gene encoding the hemagglutinin protein is inserted into an expression vector, which is then introduced into a host cell line such as Escherichia coli or insect cells. The host cells are cultured in bioreactors, and the expressed hemagglutinin protein is purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Influenza hemagglutinin peptide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Influenza hemagglutinin peptide has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Influenza hemagglutinin peptide is unique in its ability to undergo pH-dependent conformational changes that facilitate membrane fusion. This property is exploited by the virus to ensure efficient entry into host cells. Additionally, the sequence diversity of hemagglutinin allows the virus to evade host immune responses, making it a challenging target for vaccine development .

Properties

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H67N9O17/c1-27(2)44(52(77)62-21-5-7-41(62)50(75)59-38(25-42(66)67)47(72)56-36(45(70)55-28(3)53(78)79)23-30-10-16-33(64)17-11-30)60-48(73)39(26-43(68)69)57-46(71)37(24-31-12-18-34(65)19-13-31)58-49(74)40-6-4-20-61(40)51(76)35(54)22-29-8-14-32(63)15-9-29/h8-19,27-28,35-41,44,63-65H,4-7,20-26,54H2,1-3H3,(H,55,70)(H,56,72)(H,57,71)(H,58,74)(H,59,75)(H,60,73)(H,66,67)(H,68,69)(H,78,79)/t28-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLSXIKZNLPZJJ-TXZCQADKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H67N9O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437019
Record name Influenza Hemagglutinin (HA) Peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1102.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92000-76-5
Record name Influenza Hemagglutinin (HA) Peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Influenza Hemagglutinin (HA) peptide interact with its target, the major histocompatibility complex class II (MHCII) molecule?

A1: HA peptide binds to the peptide-binding groove of MHCII molecules. This interaction is crucial for the presentation of this compound to T cell receptors (TCRs) on CD4+ T cells, initiating an immune response. [, ] The specific interactions between the this compound and the MHCII molecule are influenced by the amino acid sequences of both the peptide and the MHCII molecule. [, ]

Q2: Can you describe the structural features of the this compound that are important for binding to MHCII?

A2: The affinity of this compound for MHCII is influenced by specific amino acid residues that serve as anchor points within the peptide-binding groove. [, ] These anchor residues interact with pockets within the MHCII molecule. [] Additionally, the overall conformation of the this compound within the binding groove, which can be affected by amino acid substitutions, also influences TCR recognition. []

Q3: Is the binding of this compound to MHCII sufficient for T cell activation?

A3: While necessary, binding of the this compound to MHCII is not sufficient for T cell activation. The TCR on the surface of the T cell must also interact with the this compound-MHCII complex. [, , ] This interaction is highly specific, and even small changes in the this compound sequence or the MHCII molecule can affect TCR recognition. [, ]

Q4: Have any studies investigated the structure of the this compound-MHCII-TCR complex?

A4: Yes, X-ray crystallography studies have determined the structure of the complex formed between the HA1.7 TCR, HLA-DR1 (an MHCII molecule), and the this compound. [] This structure revealed key interactions between the TCR and both the this compound and the MHCII molecule, providing insights into the molecular basis of T cell recognition.

Q5: Does the sequence of the MHCII molecule influence the immune response to this compound?

A5: Yes, MHCII molecules exhibit polymorphism, meaning there are variations in their peptide-binding groove amino acid sequences. [, ] These variations influence the affinity of different this compound variants for the MHCII molecule and can affect the repertoire of T cells that can recognize the complex. [, ] For example, a study showed that while a specific TCR was cross-reactive for HA presented by both DR1 and DR4 MHCII molecules, other HA-specific TCRs were sensitive to these changes. []

Q6: Is there a way to enhance the stability of the this compound-MHCII complex for research or therapeutic purposes?

A6: Yes, researchers have successfully stabilized the complex by covalently linking the this compound to the TCR. [] This approach increases the local concentration of the interacting proteins once the peptide is loaded onto the MHC molecule, enhancing complex stability.

Q7: What are the typical applications of synthetic HA peptides in research?

A7: Synthetic HA peptides are frequently used: * To generate antibodies specific to HA, which are valuable tools for research and diagnostics. [, ]* To investigate the immune response to influenza infection, including the identification of T cell epitopes. [, , ]* As a model system for studying peptide-MHC interactions and T cell recognition. [, , ]

Q8: Are there any techniques for isolating and characterizing this compound-specific T cells?

A8: Yes, MHC class II tetramers loaded with specific HA peptides have been successfully used to identify and quantify this compound-specific CD4+ T cells from peripheral blood. [] This approach allows researchers to track the immune response to influenza infection or vaccination.

Q9: Can you describe an example of using this compound to develop an immunoassay?

A9: Researchers have successfully developed an enzyme-multiplied immunoassay technique (EMIT) based on the conjugation of a cysteine-modified this compound to glucose-6-phosphate dehydrogenase, a reporter enzyme. [] This assay demonstrated high sensitivity for detecting this compound and shows promise for broader applications in detecting biotoxins and infectious diseases.

Q10: What analytical techniques are commonly used to study this compound and its interactions?

A10: Several analytical methods are employed to study this compound:* High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are used to determine the purity and molecular weight of synthesized HA peptides. [, ]* Circular dichroism (CD) spectroscopy is applied to analyze the secondary structure of HA peptides and monitor conformational changes upon interaction with other molecules or under different conditions. [, ]* Fluorescence spectroscopy is used to study the interaction of HA peptides with lipid membranes, providing information about peptide binding, insertion, and membrane disruption. [, ]* Surface plasmon resonance (SPR) is a valuable tool for real-time monitoring of interactions between this compound and its binding partners, such as MHC molecules, antibodies, or antiviral agents. [, ]

Q11: What is the significance of studying the immunogenicity of this compound?

A11: Understanding how the immune system responds to this compound is crucial for vaccine development. [] Factors like peptide length, sequence variations, and the presence of adjuvants can impact the type and strength of the immune response elicited by this compound. [, , , , ]

Q12: Are there any concerns regarding the stability of this compound under different conditions?

A13: The stability of this compound can be influenced by factors like pH, temperature, and the presence of enzymes. [] Specific formulations and storage conditions may be necessary to maintain its integrity and prevent degradation. []

Q13: What ethical considerations are associated with research involving this compound and influenza viruses?

A14: Ethical considerations involve ensuring responsible research practices when working with influenza viruses, especially highly pathogenic strains. [] Adherence to biosafety guidelines, appropriate containment procedures, and ethical review board approval are essential. []

Q14: Are there environmental concerns related to the production, use, and disposal of this compound and related materials?

A15: While HA peptides themselves may not pose significant environmental risks, the production and disposal of materials used in their synthesis, formulation, and administration should adhere to environmental regulations. [] Implementing green chemistry principles and responsible waste management strategies can minimize the environmental impact. []

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